Phenol, 2-[4-(3-methoxy-2-pyrazinyl)aminosulfonylphenyl]iminomethyl-
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Overview
Description
4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide-based Schiff base ligandIt is characterized by the presence of a sulfonamide group, a Schiff base linkage, and a pyrazine moiety, which contribute to its unique chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the condensation of 4-amino-N-(3-methoxypyrazin-2-yl)benzene-1-sulfonamide with 2-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for biological studies.
Medicine: Potential therapeutic agent due to its enzyme inhibition properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with various molecular targets. The Schiff base linkage allows it to form stable complexes with metal ions, enhancing its biological activity. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(3-METHOXYPYRAZIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the pyrazine moiety, which imparts distinct electronic properties and enhances its ability to form stable metal complexes. This makes it particularly valuable in coordination chemistry and medicinal applications .
Properties
Molecular Formula |
C18H16N4O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]-N-(3-methoxypyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16N4O4S/c1-26-18-17(19-10-11-20-18)22-27(24,25)15-8-6-14(7-9-15)21-12-13-4-2-3-5-16(13)23/h2-12,23H,1H3,(H,19,22) |
InChI Key |
FMYWYLNYWWXNAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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